7-Chloro-3-methylquinolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3-methylquinolin-2-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives have been extensively studied due to their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-methylquinolin-2-amine typically involves the chlorination of 3-methylquinoline followed by amination. One common method is the reaction of 3-methylquinoline with phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 7-position. The resulting 7-chloro-3-methylquinoline is then treated with ammonia or an amine to form this compound .
Industrial Production Methods
Industrial production of quinoline derivatives often employs large-scale batch or continuous flow processes. These methods utilize similar reaction conditions but are optimized for higher yields and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-methylquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine or hydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 2-amino position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinoline N-oxides
Reduction: Aminoquinolines or hydroquinolines
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
7-Chloro-3-methylquinolin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Chloro-3-methylquinolin-2-amine involves its interaction with various molecular targets and pathways. In antimicrobial applications, it is believed to inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV. In anticancer research, the compound may induce apoptosis and inhibit cell proliferation by interfering with specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Camptothecin: An anticancer agent derived from quinoline alkaloids.
Mepacrine: Another antimalarial compound with a quinoline core
Uniqueness
7-Chloro-3-methylquinolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 7-chloro and 3-methyl groups contribute to its reactivity and potential therapeutic applications, distinguishing it from other quinoline derivatives .
Properties
CAS No. |
137110-43-1 |
---|---|
Molecular Formula |
C10H9ClN2 |
Molecular Weight |
192.64 g/mol |
IUPAC Name |
7-chloro-3-methylquinolin-2-amine |
InChI |
InChI=1S/C10H9ClN2/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)12/h2-5H,1H3,(H2,12,13) |
InChI Key |
GWRWXQOAVXYNBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)Cl)N=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.